![molecular formula C17H13ClF3NO2 B2446114 methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)prop-2-enoate CAS No. 672949-11-0](/img/structure/B2446114.png)
methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)prop-2-enoate typically involves several steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of Substituents: The chloro and trifluoromethyl groups can be introduced through halogenation and trifluoromethylation reactions, respectively.
Coupling Reactions: The pyridine ring is then coupled with the 4-methylphenyl group through a cross-coupling reaction such as the Suzuki or Heck reaction.
Esterification: Finally, the ester group is introduced through an esterification reaction, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are used to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methyl group may be oxidized to a carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Could be used in the production of agrochemicals or materials science.
作用机制
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
Methyl (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylprop-2-enoate: Similar structure but lacks the 4-methyl group.
Methyl (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)prop-2-enoate: Similar structure but has a methoxy group instead of a methyl group.
Uniqueness
The presence of the 4-methyl group in methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)prop-2-enoate may confer unique properties such as increased lipophilicity or altered reactivity compared to similar compounds.
属性
IUPAC Name |
methyl (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NO2/c1-10-3-5-11(6-4-10)7-13(16(23)24-2)15-14(18)8-12(9-22-15)17(19,20)21/h3-9H,1-2H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZJBTFSFHUDCK-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
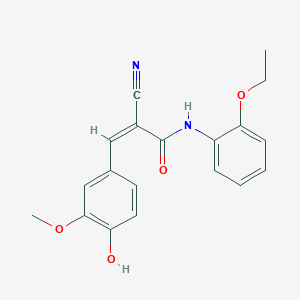
![Acetic acid, 2-[(2-phenyl-1H-benzimidazol-1-yl)oxy]-](/img/structure/B2446032.png)
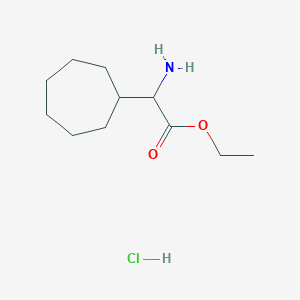

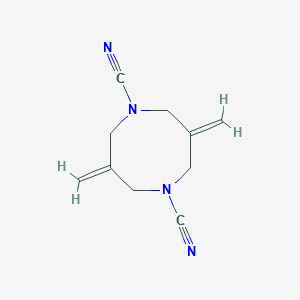
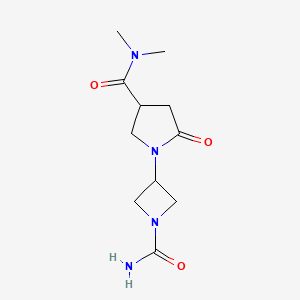
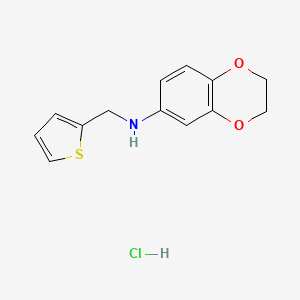
![2-ethyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2446040.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2446041.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2446042.png)
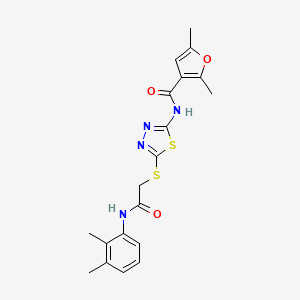
![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate](/img/structure/B2446047.png)
![(E)-4-(Dimethylamino)-N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-enamide](/img/structure/B2446049.png)
![1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2446052.png)
